molecular formula C12H17NO2 B13258011 n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine

n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine

Cat. No.: B13258011
M. Wt: 207.27 g/mol
InChI Key: DTOGLKPVRZTJMG-UHFFFAOYSA-N
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Description

n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine: is a compound that belongs to the class of benzo[d][1,3]dioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine typically involves the introduction of the pentan-2-yl group to the benzo[d][1,3]dioxole core. One common method is the Pd-catalyzed C-N cross-coupling reaction. This reaction involves the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and a phosphine ligand, such as 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), in the presence of a base like cesium carbonate (Cs2CO3) .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

Uniqueness: n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine is unique due to its specific structural features and the presence of the pentan-2-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine is a compound that belongs to the class of substituted phenethylamines, which are known for their psychoactive properties. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

C12H17NO2C_{12}H_{17}NO_2

This compound features a benzo[d][1,3]dioxole moiety, which is significant in influencing its biological activity. The presence of the pentan-2-yl group is expected to affect the compound's lipophilicity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its interaction with neurotransmitter systems. The following sections summarize key findings related to its pharmacodynamics.

1. Interaction with Neurotransmitter Transporters

Research indicates that compounds structurally related to this compound exhibit significant interactions with monoamine transporters. For example, studies have shown that similar compounds can inhibit the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET), leading to increased levels of these neurotransmitters in synaptic clefts.

TransporterKi (µM)IC50 (µM)
DAT0.3540.233
NET2.000.212
SERT2.272.57

These values suggest that this compound may have a higher affinity for DAT compared to SERT and NET, which aligns with the pharmacological profile of stimulants like cocaine .

2. Locomotor Activity

In animal models, administration of this compound has been associated with increased locomotor activity. This effect is dose-dependent and peaks at specific dosages, indicating potential stimulant properties similar to other compounds within its class .

Case Studies

A notable study involved the administration of this compound in a controlled environment to assess its impact on behavior and neurochemical changes in rodent models. The results indicated:

  • Increased locomotor activity at doses ranging from 10 mg/kg to 25 mg/kg.
  • Neurochemical analysis revealed elevated dopamine levels in the striatum post-administration.

These findings suggest that this compound may exert stimulant effects through dopaminergic pathways.

Potential Therapeutic Applications

Given its interaction with neurotransmitter systems and resultant behavioral effects, this compound may hold potential for therapeutic applications in treating conditions such as:

  • Attention Deficit Hyperactivity Disorder (ADHD) : By enhancing dopaminergic signaling.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-pentan-2-yl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C12H17NO2/c1-3-4-9(2)13-10-5-6-11-12(7-10)15-8-14-11/h5-7,9,13H,3-4,8H2,1-2H3

InChI Key

DTOGLKPVRZTJMG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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